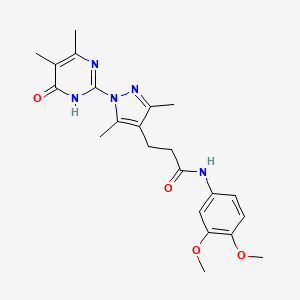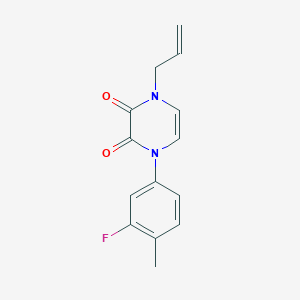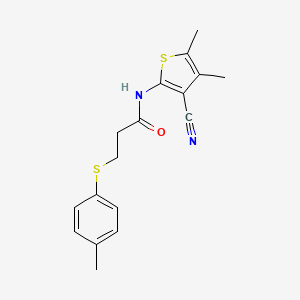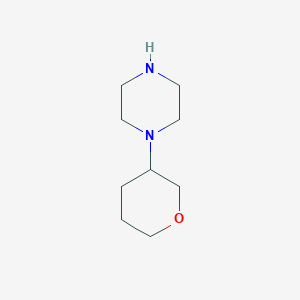
(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, an ethylphenyl group, and a thiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-ethylbenzaldehyde with thioamide in the presence of a base such as potassium carbonate.
Coupling Reaction: The thiazole intermediate is then coupled with 2,3-dichlorobenzaldehyde through a Knoevenagel condensation reaction. This step involves the use of a base like piperidine and a solvent such as ethanol.
Formation of the Acrylonitrile Group: The final step involves the introduction of the acrylonitrile group. This can be done by reacting the intermediate with malononitrile in the presence of a base like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Researchers investigate its efficacy and safety in preclinical studies to determine its suitability for further development as a pharmaceutical agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the acrylonitrile group are key structural features that contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but lacks the ethyl group on the phenyl ring.
(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group on the phenyl ring in (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile distinguishes it from its analogs. This subtle difference can significantly impact its chemical reactivity, biological activity, and overall properties, making it a unique compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its complex structure and unique properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-2-13-6-8-14(9-7-13)18-12-25-20(24-18)16(11-23)10-15-4-3-5-17(21)19(15)22/h3-10,12H,2H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVDTJSQJOJXIY-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide](/img/structure/B2749452.png)
![4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B2749454.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2749455.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2749456.png)
![8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2749457.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2749460.png)
![2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2749463.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2749464.png)
![4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine](/img/structure/B2749467.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749468.png)
